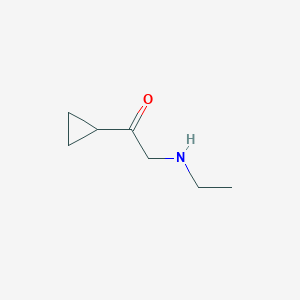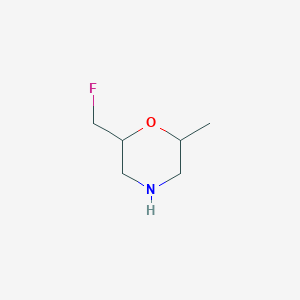
2-(Fluoromethyl)-6-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Fluoromethyl)-6-methylmorpholine is a fluorinated organic compound that belongs to the class of morpholine derivatives. The introduction of a fluorine atom into organic molecules often imparts unique properties, such as increased metabolic stability, lipophilicity, and bioavailability. These characteristics make fluorinated compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)-6-methylmorpholine typically involves the fluorination of a suitable precursor. One common method is the nucleophilic substitution reaction, where a fluorine source, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, is used to replace a leaving group (e.g., a halide) on the precursor molecule. The reaction is usually carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can also be employed to achieve high selectivity and efficiency.
化学反应分析
Types of Reactions
2-(Fluoromethyl)-6-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor in anhydrous solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
科学研究应用
2-(Fluoromethyl)-6-methylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorine-containing structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased resistance to degradation and improved performance in extreme conditions.
作用机制
The mechanism of action of 2-(Fluoromethyl)-6-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity by altering the electronic and steric properties of the molecule. This can lead to increased potency and efficacy in biological systems.
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)-6-methylmorpholine
- 2-(Bromomethyl)-6-methylmorpholine
- 2-(Hydroxymethyl)-6-methylmorpholine
Uniqueness
2-(Fluoromethyl)-6-methylmorpholine is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability, lipophilicity, and bioavailability. These characteristics make it more suitable for applications in pharmaceuticals and materials science compared to its non-fluorinated counterparts.
属性
分子式 |
C6H12FNO |
|---|---|
分子量 |
133.16 g/mol |
IUPAC 名称 |
2-(fluoromethyl)-6-methylmorpholine |
InChI |
InChI=1S/C6H12FNO/c1-5-3-8-4-6(2-7)9-5/h5-6,8H,2-4H2,1H3 |
InChI 键 |
ZUJQAGOVBUTMDF-UHFFFAOYSA-N |
规范 SMILES |
CC1CNCC(O1)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13180272.png)
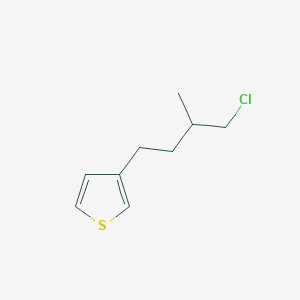
![2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13180280.png)
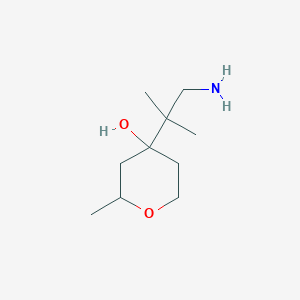

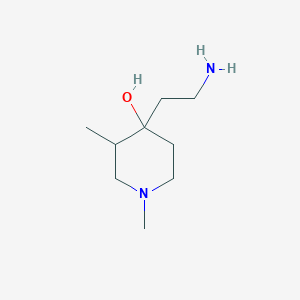
![5-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13180305.png)
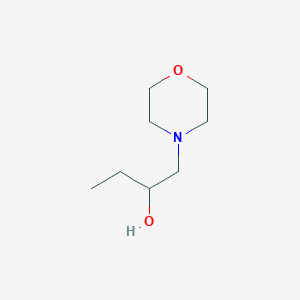
![2-[4-(Aminomethyl)oxan-4-yl]propan-2-ol](/img/structure/B13180313.png)
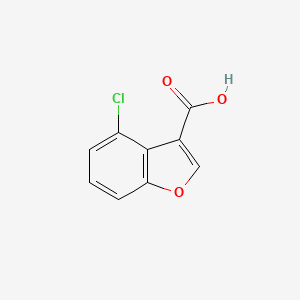
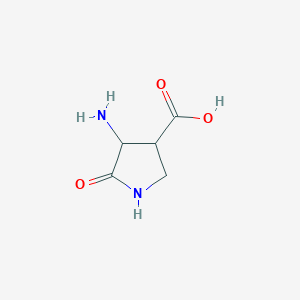
![4-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13180329.png)
